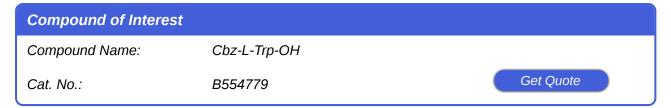


Spectroscopic Analysis of Cbz-L-Tryptophan-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Carbobenzyloxy-L-tryptophan (**Cbz-L-Trp-OH**), a crucial building block in peptide synthesis and pharmaceutical development.[1][2] Understanding its spectral characteristics is fundamental for identity confirmation, purity assessment, and structural analysis. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and logical workflows for analysis.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for **Cbz-L-Trp-OH**.

Table 1: ¹H NMR Spectroscopic Data for Cbz-L-Trp-OH

The 1 H NMR spectrum was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer.[3] Chemical shifts (δ) are reported in parts per million (ppm).



Chemical Shift (δ) ppm	Multiplicity	Assignment
7.57-7.53	Multiplet	2H, Aromatic (Cbz group)
7.35-7.22	Multiplet	6H, Aromatic (Cbz & Indole)
7.16-7.15	Multiplet	1H, Aromatic (Indole)
7.09-7.04	Multiplet	1H, Aromatic (Indole)
7.00-6.95	Multiplet	1H, Aromatic (Indole)
5.02-4.92	Multiplet	2H, CH ₂ (Cbz group)
4.28-4.21	Multiplet	1Η, α-CΗ
3.22-3.16	Multiplet	1H, β-CH ₂
3.04-2.96	Multiplet	1H, β-CH ₂

Table 2: 13C NMR Spectroscopic Data for Cbz-L-Trp-OH

The 13 C NMR spectrum was acquired in DMSO-d₆ on a 100 MHz spectrometer.[3] Chemical shifts (δ) are reported in ppm.



Chemical Shift (δ) ppm	Assignment	
174.2	C=O (Carboxylic Acid)	
156.5	C=O (Carbamate)	
137.4	Aromatic C (Cbz)	
136.6	Aromatic C (Indole)	
128.8	Aromatic CH (Cbz)	
128.2	Aromatic CH (Cbz)	
128.0	Aromatic CH (Indole)	
127.6	Aromatic C (Indole)	
124.2	Aromatic CH (Indole)	
121.4	Aromatic CH (Indole)	
118.8	Aromatic CH (Indole)	
118.6	Aromatic CH (Indole)	
111.9	Aromatic CH (Indole)	
110.5	Aromatic C (Indole)	
65.8	CH ₂ (Cbz)	
55.5	α-CH	
27.4	β-CH ₂	

Table 3: Key IR Absorption Bands for Cbz-L-Trp-OH

The Infrared (IR) spectrum reveals characteristic vibrational frequencies corresponding to the functional groups within the molecule. Data is typically acquired on solid samples.



Frequency (cm ⁻¹)	Vibration Type	Functional Group
~3400	N-H Stretch	Indole Ring
3300-2500 (broad)	O-H Stretch	Carboxylic Acid
~2900	C-H Stretch	Aliphatic (CH, CH ₂)
~1700-1725	C=O Stretch	Carboxylic Acid
~1690-1710	C=O Stretch	Carbamate (Cbz)
~1600	C=C Stretch	Aromatic Rings
~1540	N-H Bend	Amide II

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following sections outline standard operating procedures for NMR and ATR-FTIR spectroscopy.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a **Cbz-L-Trp-OH** sample for both ¹H and ¹³C NMR.[4]

1. Sample Preparation:

- For ¹H NMR, accurately weigh 5-10 mg of the Cbz-L-Trp-OH sample. For ¹³C NMR, a larger amount of 20-50 mg is recommended for better signal-to-noise.[4]
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4]
- Cap the NMR tube securely and gently vortex or sonicate the sample until it is fully dissolved.[4]



- If precise chemical shift referencing is needed, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
- 2. Instrument Parameters:
- Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.[3]
- ¹H NMR Parameters:
 - Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically used.
 - Number of Scans: 16-64 scans are generally sufficient.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
- ¹³C NMR Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
- 3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections on the resulting spectrum.
- Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak can be referenced at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.[4]



Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

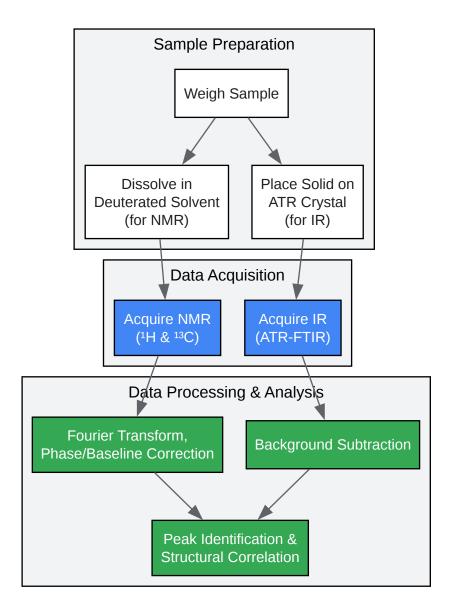
ATR-FTIR is a common technique for solid samples, requiring minimal preparation.[6][7]

- 1. Instrument and Sample Preparation:
- Ensure the ATR crystal (typically diamond or germanium) is clean.[6] Clean the surface with a suitable solvent like isopropanol or ethanol and wipe with a lint-free tissue (e.g., Kimwipe). [6]
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small amount of the solid Cbz-L-Trp-OH powder directly onto the center of the ATR crystal.[8] Only a few milligrams are needed.
- 2. Data Acquisition:
- Apply pressure to the sample using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[8]
- Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
- The instrument software will automatically ratio the sample scan against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
- 3. Data Analysis:
- Identify the key absorption bands and record their frequencies in wavenumbers (cm⁻¹).
- Correlate these bands with the known vibrational modes of the functional groups present in **Cbz-L-Trp-OH** (e.g., C=O, N-H, O-H, C-H).

Visualization of Workflows and Relationships



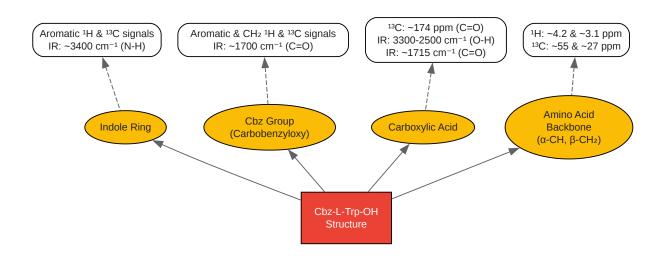
The following diagrams, generated using the DOT language, illustrate the logical workflows for spectroscopic analysis.



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General workflow for spectroscopic characterization.





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To cite this document: BenchChem. [Spectroscopic Analysis of Cbz-L-Tryptophan-OH: A
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[https://www.benchchem.com/product/b554779#spectroscopic-data-nmr-ir-of-cbz-l-trp-oh]

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